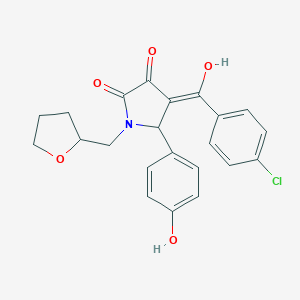![molecular formula C16H19FN2O3 B282521 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FDP" and has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of FDP is not fully understood. However, it is believed that FDP exerts its effects through the inhibition of certain enzymes and receptors in the body. FDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. FDP has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
FDP has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies. FDP has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FDP has also been found to reduce inflammation and pain in animal models. In addition, FDP has been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FDP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. FDP has also been found to be stable under various conditions, making it suitable for long-term storage. However, FDP has some limitations for lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. In addition, FDP has not been extensively studied in clinical trials, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of FDP. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study the safety and efficacy of FDP in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of FDP and its effects on the body.
Méthodes De Synthèse
FDP can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-α-acetamidoacetophenone. This intermediate is then reacted with dimethylamine and acetic anhydride to produce 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
FDP has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. FDP has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. In addition, FDP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C16H19FN2O3 |
|---|---|
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
3-acetyl-1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19FN2O3/c1-10(20)13-14(11-4-6-12(17)7-5-11)19(9-8-18(2)3)16(22)15(13)21/h4-7,14,21H,8-9H2,1-3H3 |
Clé InChI |
AEZSYDWTCKGMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



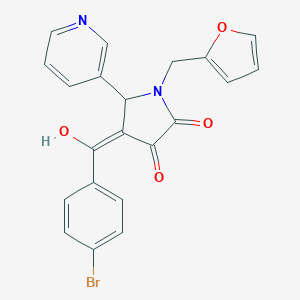
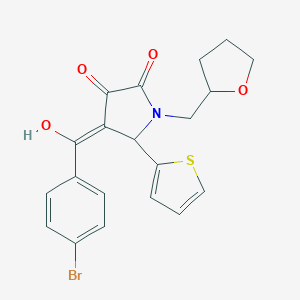
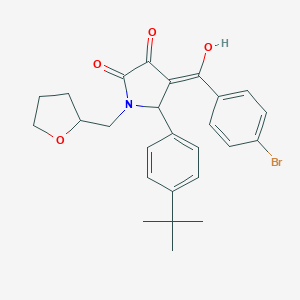
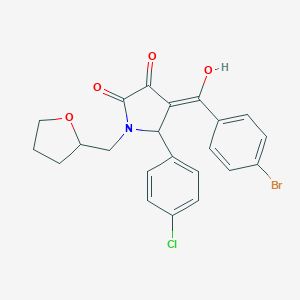

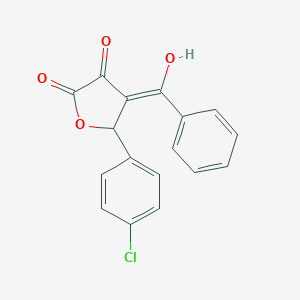
![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
